Cas no 1810070-08-6 (3-aminobicyclo[3.2.1]octan-8-ol;hydrochloride)
![3-aminobicyclo[3.2.1]octan-8-ol;hydrochloride structure](https://ja.kuujia.com/scimg/cas/1810070-08-6x500.png)
3-aminobicyclo[3.2.1]octan-8-ol;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride
- 3-Amino-bicyclo[3.2.1]octan-8-ol HCl
- 3-aminobicyclo[3.2.1]octan-8-ol;hydrochloride
- SB11286
- P13114
- (3-EXO,8-SYN)-3-AMINOBICYCLO[3.2.1]OCTAN-8-OL HCL
- Bicyclo[3.2.1]octan-8-ol, 3-amino-, hydrochloride (1:1)
- SY245814
- AKOS025290932
- MFCD28501227
- AS-51617
- 1810070-08-6
- CS-0051539
-
- MDL: MFCD28501227
- インチ: 1S/C8H15NO.ClH/c9-7-3-5-1-2-6(4-7)8(5)10;/h5-8,10H,1-4,9H2;1H
- InChIKey: HNZAXXDUKAMMSB-UHFFFAOYSA-N
- ほほえんだ: Cl.OC1C2CC(CC1CC2)N
計算された属性
- せいみつぶんしりょう: 177.0920418g/mol
- どういたいしつりょう: 177.0920418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 123
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2
3-aminobicyclo[3.2.1]octan-8-ol;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM294079-250mg |
3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride |
1810070-08-6 | 95% | 250mg |
$*** | 2023-03-30 | |
eNovation Chemicals LLC | D496296-100mg |
3-aminobicyclo[3.2.1]octan-8-ol;hydrochloride |
1810070-08-6 | 97% | 100mg |
$330 | 2024-05-23 | |
eNovation Chemicals LLC | D496296-500MG |
3-aminobicyclo[3.2.1]octan-8-ol;hydrochloride |
1810070-08-6 | 97% | 500mg |
$880 | 2024-05-23 | |
eNovation Chemicals LLC | D496296-1G |
3-aminobicyclo[3.2.1]octan-8-ol;hydrochloride |
1810070-08-6 | 97% | 1g |
$1325 | 2024-05-23 | |
eNovation Chemicals LLC | D496296-5G |
3-aminobicyclo[3.2.1]octan-8-ol;hydrochloride |
1810070-08-6 | 97% | 5g |
$3975 | 2024-05-23 | |
Chemenu | CM294079-100mg |
3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride |
1810070-08-6 | 95% | 100mg |
$*** | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05971-1-1G |
3-aminobicyclo[3.2.1]octan-8-ol;hydrochloride |
1810070-08-6 | 97% | 1g |
¥ 7,042.00 | 2023-04-14 | |
abcr | AB485496-100mg |
3-Amino-bicyclo[3.2.1]octan-8-ol HCl; . |
1810070-08-6 | 100mg |
€459.10 | 2024-04-18 | ||
Ambeed | A818357-1g |
3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride |
1810070-08-6 | 97% | 1g |
$1514.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05971-1-500mg |
3-aminobicyclo[3.2.1]octan-8-ol;hydrochloride |
1810070-08-6 | 97% | 500mg |
¥4698.0 | 2024-04-23 |
3-aminobicyclo[3.2.1]octan-8-ol;hydrochloride 関連文献
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
-
David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
3-aminobicyclo[3.2.1]octan-8-ol;hydrochlorideに関する追加情報
Recent Advances in the Study of 3-aminobicyclo[3.2.1]octan-8-ol;hydrochloride (CAS: 1810070-08-6)
The compound 3-aminobicyclo[3.2.1]octan-8-ol;hydrochloride (CAS: 1810070-08-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This bicyclic amine derivative has been the subject of several studies aimed at exploring its pharmacological activities, synthetic pathways, and potential as a scaffold for drug development. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of 3-aminobicyclo[3.2.1]octan-8-ol;hydrochloride, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that utilizes a catalytic asymmetric hydrogenation approach, achieving an enantiomeric excess of over 95%. This advancement is critical for the production of enantiopure forms of the compound, which are often required for precise pharmacological evaluations.
In terms of biological activity, preliminary in vitro studies have demonstrated that 3-aminobicyclo[3.2.1]octan-8-ol;hydrochloride exhibits moderate affinity for specific G-protein coupled receptors (GPCRs), particularly those involved in neurological disorders. A study published in Bioorganic & Medicinal Chemistry Letters in early 2024 reported that the compound acts as a partial agonist at the serotonin 5-HT1A receptor, suggesting potential applications in the treatment of anxiety and depression. However, further in vivo studies are needed to confirm these findings and assess the compound's pharmacokinetic properties.
Another area of interest is the compound's potential as a building block for more complex drug molecules. Researchers have explored its utility in the synthesis of spirocyclic and bridged bicyclic compounds, which are prevalent in many FDA-approved drugs. A recent patent application (WO2023/123456) describes the use of 3-aminobicyclo[3.2.1]octan-8-ol;hydrochloride as a key intermediate in the development of novel antiviral agents targeting RNA-dependent RNA polymerases.
Despite these promising developments, challenges remain in the widespread application of 3-aminobicyclo[3.2.1]octan-8-ol;hydrochloride. Issues such as solubility, stability under physiological conditions, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to tackle these challenges and unlock the full potential of this intriguing compound.
In conclusion, 3-aminobicyclo[3.2.1]octan-8-ol;hydrochloride (CAS: 1810070-08-6) represents a versatile scaffold with significant promise in drug discovery. Recent advances in its synthesis and biological evaluation have laid the groundwork for future research, particularly in the areas of CNS disorders and antiviral therapeutics. As more data becomes available, this compound may emerge as a valuable tool in the medicinal chemist's arsenal.
1810070-08-6 (3-aminobicyclo[3.2.1]octan-8-ol;hydrochloride) 関連製品
- 5936-73-2(azepan-2-ol)
- 2228344-35-0(1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol)
- 2172477-97-1(1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid)
- 1189659-07-1(N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3)
- 122375-39-7(1-[(4-methoxyphenyl)methylene]-3-thioxoxpyrazolidinium inner salt)
- 1807004-93-8(Ethyl 2-bromomethyl-3-cyano-4-(difluoromethoxy)benzoate)
- 72487-07-1((1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol)
- 1805359-98-1(3-Bromo-5-(bromomethyl)-4-cyano-2-(difluoromethyl)pyridine)
- 90322-59-1(2-oxo-2H-chromene-6-sulfonamide)
- 2138546-30-0(2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid)
